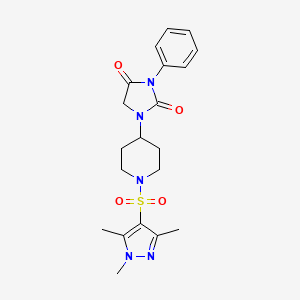
3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves coupling with hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole compounds is confirmed using various techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction is simple, metal-free, and does not require an acid or base catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy .Aplicaciones Científicas De Investigación
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-14-19(15(2)22(3)21-14)30(28,29)23-11-9-16(10-12-23)24-13-18(26)25(20(24)27)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLTXWUEBOVWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
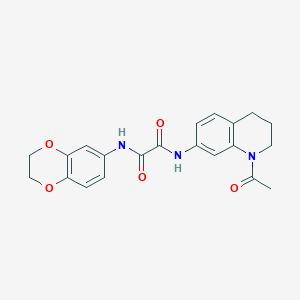


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)
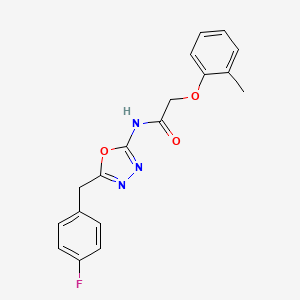
![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)
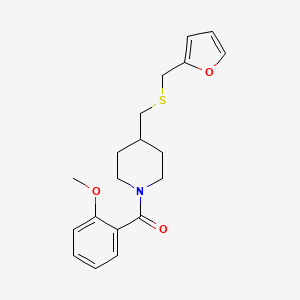
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)
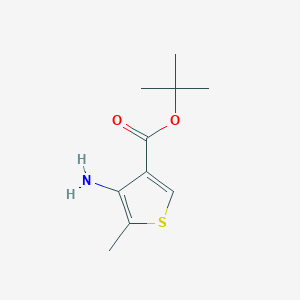
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2438594.png)
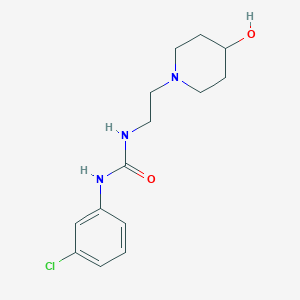
![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)